molecular formula C12H18FN3 B8400734 4-(4-Methyl-homopiperazinyl)-2-fluorophenylamine

4-(4-Methyl-homopiperazinyl)-2-fluorophenylamine

Cat. No.: B8400734
M. Wt: 223.29 g/mol
InChI Key: OVJXZGYHFJOGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-homopiperazinyl)-2-fluorophenylamine is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

2-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

InChI

InChI=1S/C12H18FN3/c1-15-5-2-6-16(8-7-15)10-3-4-12(14)11(13)9-10/h3-4,9H,2,5-8,14H2,1H3

InChI Key

OVJXZGYHFJOGQH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-iodoaniline (474 mg, 2.00 mmol), 1-methylhomopiperazine (0.372 mL, 3.00 mmol), ethylene glycol (0.222 mL, 4.00 mmol) and K3PO4 (848 mg, 4.00 mmol) in isopropanol (2 mL) was degassed with Ar before being charged with CuI (76 mg, 0.40 mmol). The mixture in a sealed tube was heated at 85° C. for three days. One fifth of the reaction mixture was applied to a silica gel prep TLC plate, which was then developed in CH2Cl2/MeOH/NH4OH (85/15/0.5). The area containing the desired product was scraped out, and the product was extracted out with CH2Cl2/MeOH (2/1) to give a solid (54 mg).
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
0.372 mL
Type
reactant
Reaction Step One
Quantity
0.222 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step Three

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